3-(Benzyloxy)azetidine-1-sulfonyl chloride
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Overview
Description
3-(Benzyloxy)azetidine-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClNO3S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is notable for its unique structure, which includes a benzyloxy group attached to the azetidine ring and a sulfonyl chloride functional group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Scientific Research Applications
3-(Benzyloxy)azetidine-1-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: It is used in the preparation of functionalized polymers with unique properties.
Biological Studies: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)azetidine-1-sulfonyl chloride typically involves the reaction of 3-(benzyloxy)azetidine with a sulfonyl chloride reagent. One common method is the reaction of 3-(benzyloxy)azetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems for reagent addition and temperature control can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives, while reduction can yield benzyl alcohol derivatives.
Ring-Opening Reactions: The azetidine ring can be opened under acidic or basic conditions, leading to the formation of linear amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the benzyloxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for the reduction of the benzyloxy group.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Benzyl Alcohol Derivatives: Formed from reduction reactions.
Linear Amine Derivatives: Formed from ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)azetidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(Benzyloxy)azetidine-1-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
3-(Benzyloxy)azetidine-1-carboxylic acid: Features a carboxylic acid group instead of a sulfonyl chloride group.
Uniqueness
3-(Benzyloxy)azetidine-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies for the modification of proteins and other biomolecules.
Properties
IUPAC Name |
3-phenylmethoxyazetidine-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c11-16(13,14)12-6-10(7-12)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNMUZKKXMJSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)Cl)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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